3-Fluoro-4-(methoxymethyl)benzoic acid
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Overview
Description
3-Fluoro-4-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a methoxymethyl group at the fourth position
Mechanism of Action
Target of Action
It is known that the compound can undergo various reactions, including fischer esterification , which suggests that it may interact with enzymes or other proteins involved in these processes.
Mode of Action
3-Fluoro-4-(methoxymethyl)benzoic acid is a fluorinated para-anisic acid derivative . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This suggests that this compound may interact with its targets through these chemical groups.
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in pathways related to aromatic substitution and esterification .
Result of Action
It is known that the compound can undergo various reactions, including fischer esterification , which may result in the formation of new compounds with potential biological activity.
Biochemical Analysis
Biochemical Properties
The fluoride substituent in 3-Fluoro-4-(methoxymethyl)benzoic acid enables nucleophilic aromatic substitution . Most of the reactivity of this compound is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification .
Cellular Effects
It is known that the compound can be used as an intermediate in the preparation of APIs , suggesting that it may have significant effects on cellular processes.
Molecular Mechanism
It is known that the compound can undergo Fischer esterification , which could potentially influence its interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 129-130°C , suggesting that it is stable under normal laboratory conditions.
Metabolic Pathways
It is known that the compound can undergo Fischer esterification , suggesting that it may be involved in metabolic pathways related to esterification.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methoxymethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorotoluene.
Methoxymethylation: The 3-fluorotoluene undergoes a methoxymethylation reaction to introduce the methoxymethyl group at the para position relative to the fluorine atom.
Oxidation: The resulting intermediate is then oxidized to convert the methyl group into a carboxylic acid group, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Major Products:
Nucleophilic Substitution: Substituted benzoic acids.
Esterification: Methyl esters or other alkyl esters.
Reduction: 3-Fluoro-4-(methoxymethyl)benzyl alcohol.
Scientific Research Applications
3-Fluoro-4-(methoxymethyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biochemistry: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methoxymethyl group.
4-Fluoro-3-methoxybenzoic acid: The positions of the fluorine and methoxymethyl groups are reversed.
3-Fluoro-4-methylbenzoic acid: The methoxymethyl group is replaced by a methyl group.
Uniqueness: 3-Fluoro-4-(methoxymethyl)benzoic acid is unique due to the presence of both the fluorine atom and the methoxymethyl group, which can impart distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
3-Fluoro-4-(methoxymethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry and materials science due to its unique structural properties. This compound is characterized by a methoxymethyl group at the para position relative to the carboxylic acid group, which enhances its reactivity and solubility in various organic solvents. Its potential biological activities include antimicrobial properties and applications as a building block for pharmaceutical compounds, particularly in the context of neurological disorders.
- Chemical Formula : C₈H₇FO₃
- Molecular Weight : 170.14 g/mol
- Melting Point : 129-130°C
This compound is known to undergo several chemical reactions, including:
- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, enhancing the compound's versatility in synthetic chemistry.
- Esterification : The carboxylic acid group can react with alcohols to form esters, making it useful in various synthetic pathways.
- Reduction : The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain oxadiazoles derived from this compound demonstrate potential as antimicrobial agents .
Neuropharmacological Applications
The compound has been explored for its potential as a multi-targeted inhibitor in the treatment of Alzheimer’s disease. Its structural characteristics allow it to interact effectively with biological targets involved in neurodegenerative processes .
Case Studies and Research Findings
- Alzheimer’s Disease Inhibitors : Compounds derived from this compound have been synthesized and tested for their efficacy against Alzheimer’s disease-related targets. These studies suggest that modifications to the compound can enhance its inhibitory activity .
- Antimicrobial Activity : A study focused on the synthesis of oxadiazoles from this compound revealed significant antimicrobial properties against various pathogens, indicating its potential as a lead compound in drug development .
- Synthetic Pathways : Various synthetic routes have been developed for producing derivatives of this compound, which are crucial for exploring its biological activity further. These pathways often involve nucleophilic substitutions and esterifications .
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
3-Fluoro-4-methoxybenzoic acid | 403-20-3 | Lacks methoxymethyl group; used similarly in APIs |
3-Fluoro-5-hydroxymethylbenzoic acid | 816449-67-9 | Hydroxymethyl instead of methoxymethyl; different reactivity |
3-Fluoro-4-trifluoromethylbenzoic acid | 115754-21-7 | Contains trifluoromethyl group; enhanced lipophilicity |
2-Fluoro-4-methoxycarbonylbenzoic acid | Not available | Different substitution pattern; potential for varied activity |
Properties
IUPAC Name |
3-fluoro-4-(methoxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-5-7-3-2-6(9(11)12)4-8(7)10/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMKJBUFKULHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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